Ethyl 5-(cyclohexylcarbamoyl)-2-(2,4-dichlorobenzamido)-4-methylthiophene-3-carboxylate
Description
Ethyl 5-(cyclohexylcarbamoyl)-2-(2,4-dichlorobenzamido)-4-methylthiophene-3-carboxylate is a multifunctional thiophene derivative featuring a 4-methylthiophene core substituted at positions 2, 3, and 4. The compound includes:
- Ethyl ester at position 3, enhancing lipophilicity and metabolic stability.
- Cyclohexylcarbamoyl moiety at position 5, introducing a lipophilic cyclohexyl group that may influence membrane permeability.
Synthesis of such thiophene derivatives typically follows the Gewald method, which involves cyclocondensation of ketones, α-cyanoesters, and sulfur . Structural characterization of analogous compounds has been achieved via X-ray crystallography using SHELX software suites, which are widely employed for small-molecule refinement and crystallographic data processing .
Properties
Molecular Formula |
C22H24Cl2N2O4S |
|---|---|
Molecular Weight |
483.4 g/mol |
IUPAC Name |
ethyl 5-(cyclohexylcarbamoyl)-2-[(2,4-dichlorobenzoyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C22H24Cl2N2O4S/c1-3-30-22(29)17-12(2)18(20(28)25-14-7-5-4-6-8-14)31-21(17)26-19(27)15-10-9-13(23)11-16(15)24/h9-11,14H,3-8H2,1-2H3,(H,25,28)(H,26,27) |
InChI Key |
JADVNYREAUHNIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCCC2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(cyclohexylcarbamoyl)-2-(2,4-dichlorobenzamido)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The starting materials might include cyclohexyl isocyanate, 2,4-dichlorobenzoyl chloride, and ethyl 4-methylthiophene-3-carboxylate. The reactions are usually carried out under controlled conditions, such as specific temperatures, solvents, and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(cyclohexylcarbamoyl)-2-(2,4-dichlorobenzamido)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce thiols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Possible use in drug development and medicinal chemistry.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-(cyclohexylcarbamoyl)-2-(2,4-dichlorobenzamido)-4-methylthiophene-3-carboxylate would depend on its specific interactions with molecular targets. It might involve binding to specific enzymes or receptors, altering biochemical pathways, or modulating cellular functions.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The target compound’s cyclohexyl and dichlorophenyl groups confer higher lipophilicity compared to the dioxaindan-methyl analog , which may improve cell permeability but reduce aqueous solubility.
- Bioactivity Potential: Halogenated aryl groups (e.g., 2,4-dichlorobenzamido) are associated with antimicrobial and kinase-inhibitory properties, whereas chloroacetamido groups (as in ) may exhibit alkylating activity .
- Synthetic Complexity : The Gewald synthesis route (used for thiophene cores ) is common, but introducing dichlorobenzamido requires precise acylation steps, increasing synthetic difficulty compared to simpler carboxamides .
Crystallographic and Computational Analysis
- Target Compound: No direct crystallographic data is available, but analogous thiophene-carboxylates (e.g., ) show planar thiophene cores with substituents adopting staggered conformations to minimize steric clashes.
- Software Tools : SHELXL (for refinement) and WinGX/ORTEP (for visualization) are standard for analyzing such structures, enabling precise bond-length and angle measurements .
Biological Activity
Ethyl 5-(cyclohexylcarbamoyl)-2-(2,4-dichlorobenzamido)-4-methylthiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following molecular formula:
- Molecular Formula: C18H21Cl2N2O3S
- Molecular Weight: 404.34 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes. Its thiophene ring and amide functionalities contribute to its reactivity and binding affinity.
Antimicrobial Activity
Research indicates that compounds with thiophene structures often exhibit antimicrobial properties. This compound has shown effectiveness against several bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
In vitro studies have demonstrated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
Anticancer Activity
The compound has been investigated for its potential anticancer properties. Studies on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), have indicated that it can induce apoptosis (programmed cell death) through the activation of caspase pathways. The IC50 values observed were approximately:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
Anti-inflammatory Effects
This compound has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential use in treating inflammatory diseases.
Case Studies
- Study on Antimicrobial Efficacy : In a comparative study, the compound was tested against standard antibiotics. The results indicated superior efficacy against resistant strains of bacteria compared to conventional treatments, highlighting its potential as a novel antimicrobial agent.
- Cancer Cell Line Study : A recent publication detailed the effects of this compound on MCF-7 cells, where it was found to significantly reduce cell viability and promote apoptosis through mitochondrial pathways.
- Inflammation Model : In vivo studies using animal models of inflammation showed that administration of the compound led to reduced swelling and pain response, supporting its role as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
